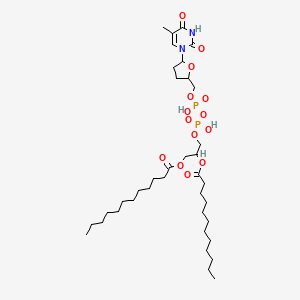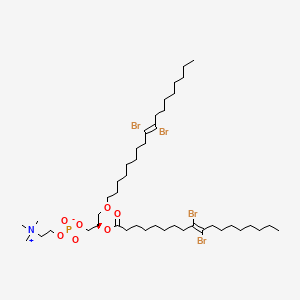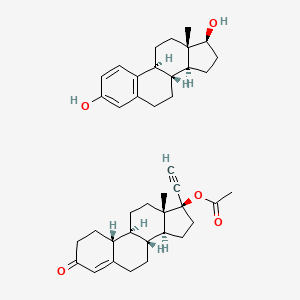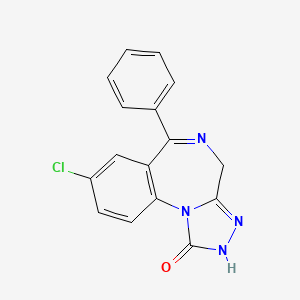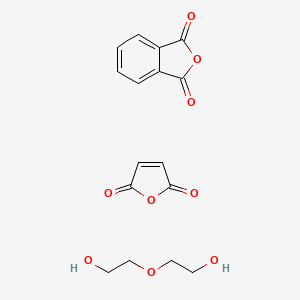
2-Benzofuran-1,3-dione;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzofuran-1,3-dione: , furan-2,5-dione , and 2-(2-hydroxyethoxy)ethanol 2-(2-hydroxyethoxy)ethanol is a glycol ether used as a solvent and in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Catalytic Oxidation of Naphthalene: This method involves the catalytic oxidation of naphthalene in the presence of vanadium pentoxide to produce phthalic anhydride.
Air Oxidation Method: Benzene is reacted with oxygen under the action of a catalyst to produce phthalic anhydride.
Industrial Production Methods: Phthalic anhydride is produced industrially by the catalytic oxidation of o-xylene or naphthalene in a fluidized bed or fixed bed reactor .
Synthetic Routes and Reaction Conditions:
Diels-Alder Reaction: Furan and maleic anhydride undergo a Diels-Alder cycloaddition followed by dehydration to produce maleic anhydride.
Industrial Production Methods: Maleic anhydride is produced by the oxidation of benzene or butane in the presence of a vanadium-phosphorus oxide catalyst .
Synthetic Routes and Reaction Conditions:
Ethylene Oxide Reaction: Ethylene oxide is reacted with ethylene glycol to produce 2-(2-hydroxyethoxy)ethanol.
Industrial Production Methods: This compound is produced industrially by the reaction of ethylene oxide with ethylene glycol under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Phthalic anhydride reacts with water to form phthalic acid.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions:
- Water for hydrolysis.
- Alcohols and acid catalysts for esterification.
Major Products:
- Phthalic acid from hydrolysis.
- Phthalate esters from esterification.
Types of Reactions:
Hydrolysis: Maleic anhydride reacts with water to form maleic acid.
Diels-Alder Reaction: Reacts with dienes to form cycloaddition products.
Common Reagents and Conditions:
- Water for hydrolysis.
- Dienes for Diels-Alder reactions.
Major Products:
- Maleic acid from hydrolysis.
- Cycloaddition products from Diels-Alder reactions.
Types of Reactions:
Esterification: Reacts with acids to form esters.
Etherification: Reacts with alkyl halides to form ethers.
Common Reagents and Conditions:
- Acids for esterification.
- Alkyl halides for etherification.
Major Products:
- Esters from esterification.
- Ethers from etherification.
Aplicaciones Científicas De Investigación
2-Benzofuran-1,3-dione
Chemistry: Used as a reagent in organic synthesis.
Industry: Used in the production of plasticizers, resins, and dyes.
Furan-2,5-dione
Chemistry: Used as a dienophile in Diels-Alder reactions.
Industry: Used in the production of unsaturated polyester resins.
2-(2-hydroxyethoxy)ethanol
Mecanismo De Acción
2-Benzofuran-1,3-dione
Phthalic anhydride exerts its effects through its reactivity with nucleophiles, forming various derivatives such as esters and amides .
Furan-2,5-dione
Maleic anhydride acts as an electrophile in Diels-Alder reactions, forming cycloaddition products with dienes .
2-(2-hydroxyethoxy)ethanol
This compound acts as a solvent and a reactant in various chemical reactions, facilitating the formation of esters and ethers .
Comparación Con Compuestos Similares
2-Benzofuran-1,3-dione
Similar Compounds: Phthalic acid, isophthalic acid.
Uniqueness: Phthalic anhydride is more reactive due to its anhydride functional group.
Furan-2,5-dione
Similar Compounds: Maleic acid, fumaric acid.
Uniqueness: Maleic anhydride is more reactive due to its anhydride functional group.
2-(2-hydroxyethoxy)ethanol
Propiedades
Número CAS |
26123-45-5 |
|---|---|
Fórmula molecular |
C16H16O9 |
Peso molecular |
352.29 g/mol |
Nombre IUPAC |
2-benzofuran-1,3-dione;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C8H4O3.C4H2O3.C4H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6/h1-4H;1-2H;5-6H,1-4H2 |
Clave InChI |
CIXDCTUCTNUFBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(COCCO)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(COCCO)O |
Sinónimos |
PN-1 resin polyester maleate resin PN-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester](/img/structure/B1228764.png)
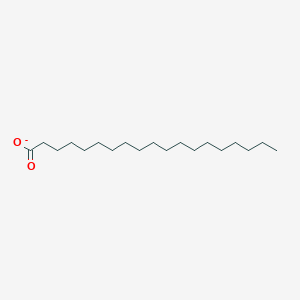
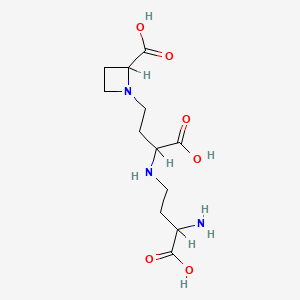

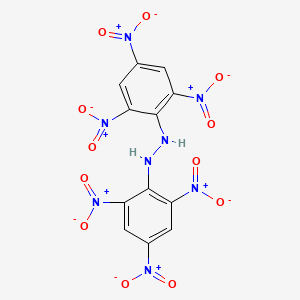
![4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B1228775.png)

![2-[[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylbutanenitrile](/img/structure/B1228778.png)
![6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester](/img/structure/B1228779.png)
